molecular formula C14H14ClNO2 B2362832 Benzyl 4-aminobenzoate hydrochloride CAS No. 208588-34-5

Benzyl 4-aminobenzoate hydrochloride

Cat. No.: B2362832
CAS No.: 208588-34-5
M. Wt: 263.72
InChI Key: LGUPRLAPQNVKST-UHFFFAOYSA-N
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Description

Benzyl 4-aminobenzoate hydrochloride is an organic compound . It is a derivative of 4-aminobenzoic acid, which is also known as para-aminobenzoic acid or PABA .


Synthesis Analysis

The synthesis of this compound involves several steps including alkylation, esterification, and another alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H15NO2.ClH/c12-8-4-7-11 (13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H .


Chemical Reactions Analysis

Electrophilic and nucleophilic reactions of benzocaine, a compound similar to this compound, are the most common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities .

Scientific Research Applications

Anesthetic Potency in Fish

Benzocaine hydrochloride, a derivative of ethyl p-aminobenzoate, was synthesized and compared with MS-222 for anesthetic potency in freshwater fish species. The study found that benzocaine hydrochloride was more effective as an anesthetic than MS-222 at the tested concentrations. This highlights its potential application in fishery and aquatic research, although it's not registered for fishery use in the United States (Ferreira, Smit, Schoonbee, & Holzapfel, 1979).

Synthesis and Characterization in Chemical Compounds

Benzyl 4-aminobenzoate hydrochloride has been utilized in various chemical syntheses and characterizations. For example, in the synthesis of methyl 4-isonicotinamidobenzoate monohydrate, it was reacted with isonicotinoyl chloride hydrochloride. This application demonstrates its role in forming complex chemical structures, useful in advanced material sciences and pharmaceutical research (Zhang & Zhao, 2010).

Hydrolysis Studies

In research focusing on the hydrolysis of phenyl esters, benzyl 4-aminobenzoate was synthesized through the reduction of phenyl 4-nitrobenzoate. This study contributes to the understanding of chemical reactions and mechanisms, particularly in the field of organic chemistry (Bauerová & Ludwig, 2000).

Dopants in Polyaniline

Research on doping polyaniline with benzoic acid and substituted benzoic acids, including 4-aminobenzoic acid, showcased the potential of this compound in modifying the electrical properties of polymers. This is significant in developing advanced materials for electronics and nanotechnology applications (Amarnath & Palaniappan, 2005).

Corrosion Inhibition

This compound also finds application in corrosion studies. For instance, benzimidazole derivatives, which include benzyl 4-aminobenzoate, have been studied for their inhibitive action against iron corrosion in acidic solutions. This research is vital in industrial applications, particularly in metal preservation and coatings (Khaled, 2003).

Synthesis of Novel Antitumor Agents

In medicinal chemistry, this compound derivatives have been synthesized and evaluated for antitumor properties. This application is critical in the development of new cancer therapies, demonstrating the compound's potential in pharmaceutical research (Bradshaw et al., 2002).

Mechanism of Action

Target of Action

Benzyl 4-aminobenzoate hydrochloride, also known as Benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of nerve impulses .

Mode of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . As a result, nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by Benzocaine is the nerve impulse transmission pathway . By blocking sodium channels, Benzocaine inhibits the transmission of nerve impulses, leading to a local anesthetic effect . It’s also worth noting that Benzocaine derivatives have shown promising features that could be correlated with their biological activities, including antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that Benzocaine, due to its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml), remains localized in wounds, which is relevant to provide long-term pain relief .

Result of Action

The primary result of Benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It’s also used for local anesthesia in dentistry and minor trauma .

Safety and Hazards

When handling Benzyl 4-aminobenzoate hydrochloride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Store under an inert atmosphere. Protect from direct sunlight .

Future Directions

Recent studies have presented some bioactive modification of benzocaine as leteprinim for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, stroke and (-)-vincadifformine as antitumor . This suggests that Benzyl 4-aminobenzoate hydrochloride and its derivatives could have potential applications in the treatment of various diseases in the future.

Properties

IUPAC Name

benzyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-9H,10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUPRLAPQNVKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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